molecular formula C11HF21O2 B13402608 Perfluoro-n-[1,2-13C2]undecanoic acid CAS No. 960315-51-9

Perfluoro-n-[1,2-13C2]undecanoic acid

Cat. No.: B13402608
CAS No.: 960315-51-9
M. Wt: 566.08 g/mol
InChI Key: SIDINRCMMRKXGQ-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro-n-[1,2-13C2]undecanoic acid is a perfluorinated carboxylic acid with a unique isotopic labeling of carbon atoms at positions 1 and 2. This compound is part of the broader class of perfluoroalkyl substances, which are known for their stability, resistance to degradation, and unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-n-[1,2-13C2]undecanoic acid typically involves the fluorination of undecanoic acid derivativesThe reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective incorporation of fluorine and isotopic labels .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorine and ensure the safety and efficiency of the production. The use of specialized equipment and adherence to strict safety protocols are essential to prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-n-[1,2-13C2]undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Perfluoro-n-[1,2-13C2]undecanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of perfluoro-n-[1,2-13C2]undecanoic acid involves its interaction with biological membranes and proteins. The compound’s high fluorine content and unique isotopic labeling allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to specific proteins, altering their function and activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-n-[1,2-13C2]undecanoic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where understanding the behavior and fate of perfluorinated compounds is crucial .

Properties

CAS No.

960315-51-9

Molecular Formula

C11HF21O2

Molecular Weight

566.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoro(1,2-13C2)undecanoic acid

InChI

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)/i1+1,2+1

InChI Key

SIDINRCMMRKXGQ-ZDOIIHCHSA-N

Isomeric SMILES

[13C](=O)([13C](C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.